Transesterification Yield Penalty: Cyclohexanol vs. n-Butanol Under Solid Acid Catalysis
In a direct head-to-head comparison within the same patent, the transesterification of methyl acetoacetate with cyclohexanol using sulfated tin oxide catalyst (toluene, 110°C, 6 h) afforded cyclohexyl acetoacetate in 85% isolated yield [1]. Under identical conditions, transesterification with the linear primary alcohol n-butanol delivered n-butyl acetoacetate in 97% yield, representing a 12-percentage-point yield decrement attributable to the steric hindrance of the secondary cyclohexyl alcohol [1].
| Evidence Dimension | Transesterification yield (isolated) under identical solid acid catalytic conditions |
|---|---|
| Target Compound Data | Cyclohexyl acetoacetate: 85% isolated yield |
| Comparator Or Baseline | n-Butyl acetoacetate: 97% isolated yield (same patent, Example 4) |
| Quantified Difference | 12 percentage points lower for cyclohexyl acetoacetate |
| Conditions | Methyl acetoacetate (1 eq.) + alcohol (1 eq.), sulfated tin oxide (100 mg), toluene (20 mL), 110°C, ~6 h, TLC monitoring, silica gel column chromatography |
Why This Matters
This yield differential directly informs cost-in-use calculations: synthesis of cyclohexyl acetoacetate requires more starting material per unit of product than linear alkyl acetoacetates, affecting procurement volume planning.
- [1] Chavan, S.P. et al., US Patent 6,376,701 B1, Example 3 (cyclohexyl acetoacetate, 85% yield) and Example 4 (n-butyl acetoacetate, 97% yield), issued April 23, 2002. View Source
